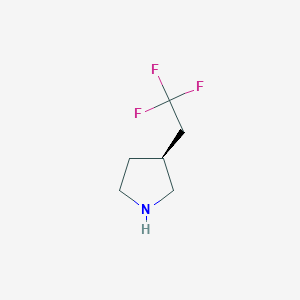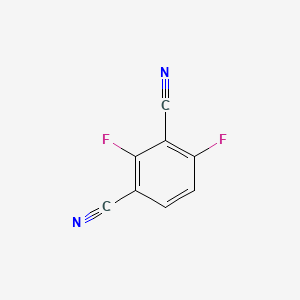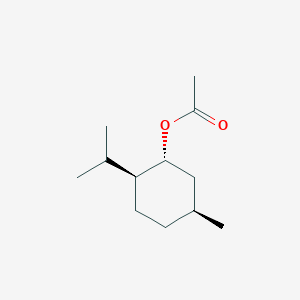
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions can yield the desired product.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Using chiral catalysts to ensure enantioselectivity.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified trifluoroethyl groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S, 4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide .
- (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide .
Uniqueness
- Trifluoroethyl Group : The presence of the trifluoroethyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Chirality : The specific (3S) configuration provides enantioselectivity, which is crucial in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
PTXOIRIEXVHPML-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)(F)F |
Canonical SMILES |
C1CNCC1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)




![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)



![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
